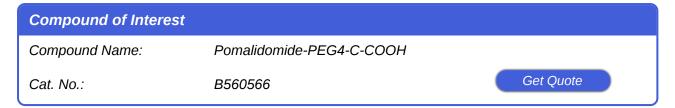


Pomalidomide-PEG4-C-COOH: A Technical Guide for Drug Development Professionals

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An In-depth Review of a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation

This technical guide provides a comprehensive overview of **Pomalidomide-PEG4-C-COOH**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. This document will cover the core properties, synthesis, mechanism of action, and relevant experimental protocols associated with this E3 ligase ligand.

Core Concepts and Physicochemical Properties

Pomalidomide-PEG4-C-COOH is a synthetic molecule that conjugates the Cereblon (CRBN) E3 ubiquitin ligase ligand, pomalidomide, to a 4-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid.[1][2][3] This terminal functional group allows for the covalent attachment of a ligand for a specific protein of interest, thereby forming a heterobifunctional PROTAC.

PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[4] The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, while the other end of the molecule engages the target protein.[5][6] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Table 1: Physicochemical Properties of Pomalidomide-PEG4-C-COOH

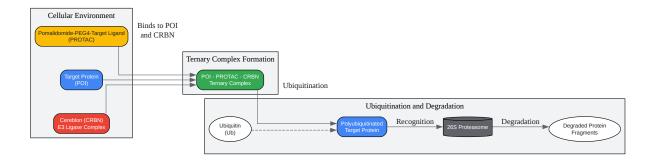


Property	Value	Reference(s)	
Molecular Formula	C24H31N3O10	[3][4]	
Molecular Weight	521.52 g/mol	[3][4]	
CAS Number	2138440-81-8	[3]	
Appearance	Viscous Liquid	ous Liquid [4]	
Color	Light yellow to yellow	[4]	
Purity	≥95%	[3]	
Solubility	DMSO: 100 mg/mL (191.75 mM)	[4]	
Storage	Pure form: -20°C for 3 years. In solvent: -80°C for 6 months.	[4]	

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a PROTAC utilizing **Pomalidomide-PEG4-C-COOH** involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This process ultimately leads to the selective degradation of the target protein.





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PROTAC-mediated protein degradation pathway.

Quantitative Data: Binding Affinity and Degradation Potency

While specific binding affinity data for **Pomalidomide-PEG4-C-COOH** is not extensively published, the affinity of its parent molecule, pomalidomide, for Cereblon provides a strong benchmark. The potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).

Table 2: Comparative Binding Affinities of IMiDs to Cereblon

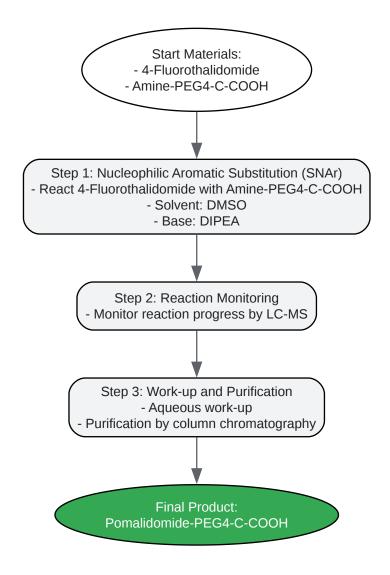


Compound	Binding Affinity (Kd)	Assay Method	Reference(s)
Pomalidomide	~157 nM	Competitive Titration	[7]
Lenalidomide	~178 nM	Competitive Titration	[7]
Thalidomide	~250 nM	Competitive Titration	[7]
Pomalidomide	IC50 ~2 μM	Competitive Binding Assay	[8]

Experimental Protocols Representative Synthesis of Pomalidomide-PEG4-C-COOH

The synthesis of **Pomalidomide-PEG4-C-COOH** can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following is a representative protocol based on established methods for creating pomalidomide-linker conjugates.[9][10][11]





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General workflow for the synthesis of Pomalidomide-PEG4-C-COOH.

Materials:

- 4-Fluorothalidomide
- tert-Butyl 15-amino-3,6,9,12-tetraoxapentadecanoate (Amine-PEG4-OtBu)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethyl sulfoxide (DMSO)
- Trifluoroacetic acid (TFA)



- Dichloromethane (DCM)
- Standard laboratory glassware and purification equipment (silica gel for column chromatography)

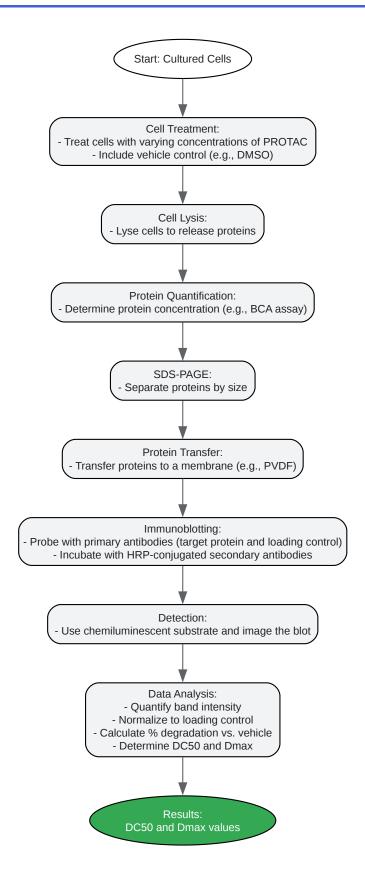
Procedure:

- Step 1: SNAr Reaction. To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add tert-butyl 15-amino-3,6,9,12-tetraoxapentadecanoate (1.1 equivalents) and DIPEA (3 equivalents).
- Step 2: Heating and Monitoring. Heat the reaction mixture to 90 °C and stir for 16 hours.
 Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
- Step 3: Work-up. After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Step 4: Purification of Intermediate. Purify the crude product by silica gel column chromatography to obtain the tert-butyl protected intermediate.
- Step 5: Deprotection. Dissolve the purified intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours.
- Step 6: Final Product Isolation. Remove the solvent under reduced pressure to yield the final product, **Pomalidomide-PEG4-C-COOH**.

Western Blot for Determination of DC50 and Dmax

Western blotting is a standard method to quantify the degradation of a target protein induced by a PROTAC.[12][13][14]





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